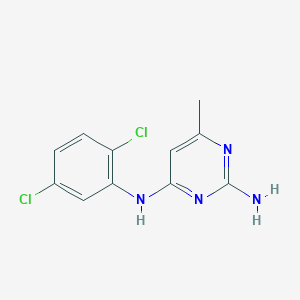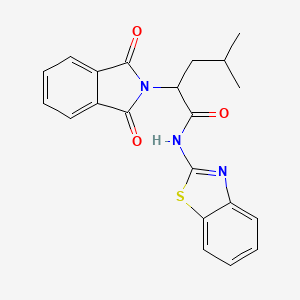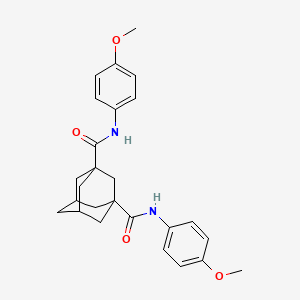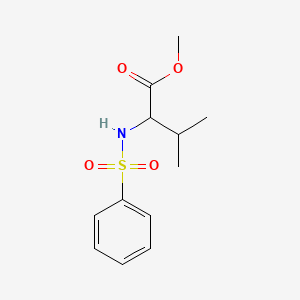
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD 0332991, is a small molecule inhibitor that targets cyclin-dependent kinases 4 and 6 (CDK4/6). The compound has been extensively studied for its potential in cancer treatment, specifically in breast cancer. In
Mécanisme D'action
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 targets CDK4/6, which are key regulators of the cell cycle. The compound inhibits the activity of CDK4/6, leading to cell cycle arrest and inhibition of cancer cell growth. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been shown to induce senescence in cancer cells, which prevents them from dividing and spreading.
Biochemical and Physiological Effects
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. The compound has been found to induce G1 cell cycle arrest in cancer cells, leading to apoptosis and inhibition of cancer cell growth. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been shown to inhibit the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce cell cycle arrest. However, the compound has some limitations, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 in cancer patients. Additionally, the combination of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 with other cancer drugs is an area of ongoing research, as well as the investigation of the compound's potential in other types of cancer.
Méthodes De Synthèse
The synthesis of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 involves a series of chemical reactions starting from 2,5-dichloroaniline and 6-methyl-2,4-pyrimidinediamine. The final product is obtained through a coupling reaction with a palladium catalyst. The synthesis of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been extensively studied for its potential in cancer treatment, specifically in breast cancer. The compound has shown promising results in preclinical studies, where it was found to inhibit the growth of cancer cells and induce cell cycle arrest. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been studied in combination with other cancer drugs, such as tamoxifen and letrozole, to improve their efficacy.
Propriétés
IUPAC Name |
4-N-(2,5-dichlorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-6-4-10(17-11(14)15-6)16-9-5-7(12)2-3-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFOMKQROYDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)
![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)